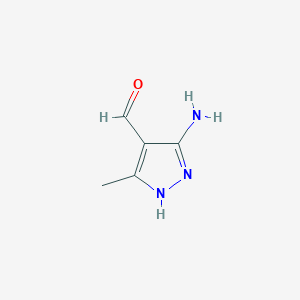
Ethyl 2-hydroxy-5-isocyanatobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-5-isocyanatobenzoate, also known as Ethyl 2-(5-isocyanato-2-hydroxyphenyl) benzoate, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. This compound is a derivative of salicylic acid and is commonly used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate is not fully understood. However, it is known that the compound reacts with amines and alcohols to form urethane and carbamate linkages. These linkages are important in the formation of polyurethanes and other organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate. However, it is known that the compound is highly reactive and can cause irritation to the skin, eyes, and respiratory system. Therefore, it is important to handle this compound with care and follow appropriate safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate in lab experiments is its availability and ease of synthesis. Additionally, the compound is highly reactive and can be used as a building block in the synthesis of various organic compounds. However, one limitation of using this compound is its potential toxicity and the need for appropriate safety measures when handling it.
Orientations Futures
There are many potential future directions for the use of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate in scientific research. One area of interest is the development of new polyurethane materials with improved properties such as biodegradability and mechanical strength. Additionally, the compound could be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the potential applications of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate in scientific research.
Méthodes De Synthèse
The synthesis of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate involves the reaction of salicylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with phosgene to produce the final compound. This synthesis method is relatively simple and efficient, making Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate a readily available compound for scientific research.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate has been widely used in scientific research as a building block in the synthesis of various organic compounds. It has been used in the synthesis of polyurethanes, which are widely used in the production of foams, coatings, and adhesives. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Propriétés
Numéro CAS |
150129-30-9 |
|---|---|
Nom du produit |
Ethyl 2-hydroxy-5-isocyanatobenzoate |
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-5-isocyanatobenzoate |
InChI |
InChI=1S/C10H9NO4/c1-2-15-10(14)8-5-7(11-6-12)3-4-9(8)13/h3-5,13H,2H2,1H3 |
Clé InChI |
YMMDUEBENCVEGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)N=C=O)O |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)N=C=O)O |
Synonymes |
Benzoic acid, 2-hydroxy-5-isocyanato-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



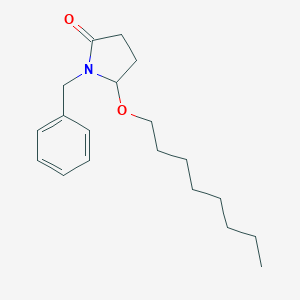


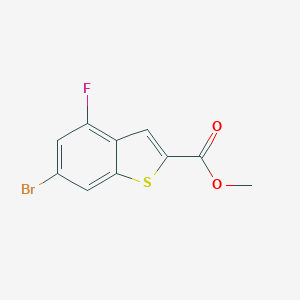
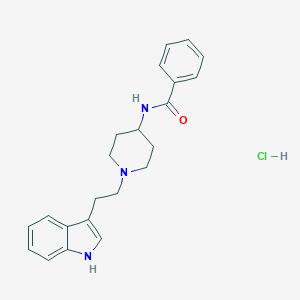
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)


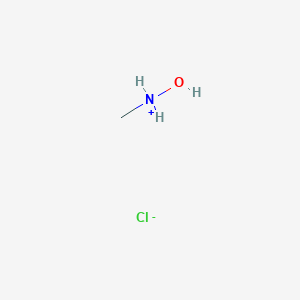

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
